molecular formula C9H11ClO2 B6293557 1-Chloro-2-ethoxy-4-methoxybenzene CAS No. 2379322-24-2

1-Chloro-2-ethoxy-4-methoxybenzene

Cat. No.: B6293557
CAS No.: 2379322-24-2
M. Wt: 186.63 g/mol
InChI Key: GEEXZGQGSCUOEZ-UHFFFAOYSA-N
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Description

1-Chloro-2-ethoxy-4-methoxybenzene is an organic compound with the molecular formula C9H11ClO2. It is a derivative of benzene, characterized by the presence of chloro, ethoxy, and methoxy substituents on the aromatic ring. This compound is used in various chemical syntheses and has applications in scientific research.

Properties

IUPAC Name

1-chloro-2-ethoxy-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-3-12-9-6-7(11-2)4-5-8(9)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEXZGQGSCUOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxy-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of 1-Chloro-2-ethoxy-4-methoxybenzene typically involves the chlorination of 2-ethoxy-4-methoxybenzene under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-ethoxy-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chloro group is replaced by a nucleophile.

    Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under strong oxidative conditions.

    Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed:

    Substitution: Formation of 2-ethoxy-4-methoxyphenol.

    Oxidation: Formation of 2-ethoxy-4-methoxybenzoic acid.

    Reduction: Formation of 2-ethoxy-4-methoxybenzyl alcohol.

Scientific Research Applications

1-Chloro-2-ethoxy-4-methoxybenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethoxy-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chloro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical syntheses to introduce different functional groups onto the benzene ring .

Comparison with Similar Compounds

  • 1-Chloro-2-ethyl-4-methoxybenzene
  • 2-Chloro-4-methoxybenzyl bromide
  • 1-Chloro-2-ethoxybenzene

Uniqueness: 1-Chloro-2-ethoxy-4-methoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which impart specific chemical properties and reactivity patterns. The combination of these substituents makes it a valuable intermediate in organic synthesis and research .

Biological Activity

1-Chloro-2-ethoxy-4-methoxybenzene, also known by its CAS number 2379322-24-2, is a chlorinated aromatic compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

1-Chloro-2-ethoxy-4-methoxybenzene features a benzene ring substituted with a chlorine atom, an ethoxy group, and a methoxy group. The presence of these functional groups influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that 1-chloro-2-ethoxy-4-methoxybenzene exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity against various bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
  • Anticancer Potential : Preliminary research suggests that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

The biological activity of 1-chloro-2-ethoxy-4-methoxybenzene can be attributed to its interaction with cellular targets:

  • Cell Membrane Disruption : The lipophilic nature of the ethoxy and methoxy groups allows the compound to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial organisms.
  • Enzyme Inhibition : The chlorine atom may participate in electron-withdrawing effects, which can alter the electronic properties of the molecule, enhancing its binding affinity to specific enzymes involved in metabolic pathways.
  • Induction of Apoptosis : In cancer cells, the compound may activate caspases and other apoptotic factors, leading to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntifungalDisruption of fungal cell membranes
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Study : A study conducted by researchers at a university laboratory demonstrated that 1-chloro-2-ethoxy-4-methoxybenzene exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both pathogens, indicating strong potential for use as an antimicrobial agent.
  • Cancer Research : In vitro studies involving human breast cancer cell lines revealed that treatment with 1-chloro-2-ethoxy-4-methoxybenzene resulted in a 70% reduction in cell viability after 48 hours. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways, leading to apoptosis.

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